Citromycetin

准备方法

合成路线及反应条件

柠檬霉素的生物遗传型全合成涉及到吡喃苯并吡喃酮中烯丙基的氧化和甲氧基的脱甲基化,吡喃苯并吡喃酮是由烯二酮的区域选择性环化合成的 . 此方法确保了柠檬霉素结构的精确形成。

工业生产方法

柠檬霉素通常是从海洋来源和陆地青霉菌中分离出来的 . 工业生产包括在受控条件下培养这些真菌,以最大限度地提高柠檬霉素的产量。然后使用标准色谱技术提取和纯化该化合物。

化学反应分析

反应类型

柠檬霉素会发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成不同的衍生物。

还原: 还原反应可以改变柠檬霉素中存在的官能团。

取代: 取代反应可以将新的官能团引入柠檬霉素分子中。

常用的试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和烷基化试剂等试剂用于取代反应。

主要产物

科学研究应用

Biosynthesis of Citromycetin

The biosynthesis of this compound has been studied extensively using isotopic labeling techniques. Research indicates that this compound incorporates multiple acetate units through a polyketide pathway. In a study by Evans and Staunton, it was demonstrated that this compound is synthesized from seven intact acetate units derived from labeled precursors, confirming its polyketide origin . This insight into its biosynthetic pathway is crucial for understanding how to potentially enhance its production or modify its structure for improved efficacy.

Anticancer Properties

This compound exhibits significant anticancer activity, particularly against ovarian cancer cells. A study reported that this compound inhibits the migration and invasion of human ovarian cancer cell lines (SKOV3 and A2780) by downregulating epithelial-mesenchymal transition (EMT) markers and matrix metalloproteinases (MMP)-2 and MMP-9 . The compound's mechanism involves the inhibition of the extracellular signal-regulated kinase (ERK) signaling pathway, which plays a pivotal role in cancer cell metastasis.

Table 1: Effects of this compound on Ovarian Cancer Cells

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| SKOV3 | 37.13 | Inhibition of ERK signaling; downregulation of EMT markers |

| A2780 | 27.10 | Inhibition of MMP-2 and MMP-9; suppression of migration/invasion |

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness with minimum inhibitory concentrations (MIC) ranging from 0.50 to 128 μg/mL . The compound's ability to inhibit microbial growth makes it a candidate for further development in treating infections caused by resistant strains.

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Candida albicans | 0.50 |

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

Case Study 1: this compound in Ovarian Cancer Research

A pivotal study examined the effects of this compound on SKOV3 and A2780 ovarian cancer cells. The results indicated that treatment with this compound significantly reduced cell migration and invasion capabilities compared to untreated controls. This study highlights this compound's potential as an anti-metastatic agent in ovarian cancer therapy .

Case Study 2: Antimicrobial Applications

In another investigation focusing on the antimicrobial properties of this compound, researchers evaluated its effectiveness against several pathogenic bacteria and fungi. The findings revealed that this compound exhibited potent antibacterial activity, suggesting its potential utility in developing new antimicrobial agents .

生物活性

Citromycetin is a polyketide compound primarily derived from fungi, particularly from species within the genus Penicillium. It exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and findings from various studies.

Chemical Structure and Properties

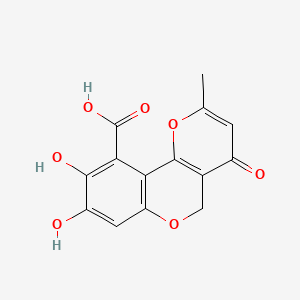

This compound is characterized by its aromatic polyketide structure. Its molecular formula is C₁₄H₁₀O₄, which contributes to its biological activities. The compound's yellow color is notable and has implications for its potential use as a natural pigment in food products, although concerns regarding toxicity limit its application in some regions.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Vibrio species.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 7-8 µg/mL |

| Vibrio vulnificus | 15-17 µg/mL |

| Vibrio campbellii | 15-17 µg/mL |

These findings indicate that this compound can be comparable to established antibiotics like chloramphenicol and erythromycin in certain contexts .

Antifungal Activity

Research indicates that this compound also possesses antifungal properties, making it a candidate for further exploration in treating fungal infections. The compound's effectiveness against various fungal pathogens remains an area of active research.

Anticancer Activity

This compound has shown promise in anticancer applications, particularly against human cancer cell lines such as HeLa cells. In one study, this compound exhibited cytotoxic activity with an IC₅₀ value of approximately 4.1 µM, indicating its potential as an anticancer agent .

| Cancer Cell Line | IC₅₀ Value (µM) |

|---|---|

| HeLa | 4.1 |

| HT-29 (Colon Carcinoma) | Notable activity observed |

| A549 (Lung Carcinoma) | Notable activity observed |

The mechanisms behind its anticancer effects may involve apoptosis induction and the modulation of cellular signaling pathways .

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial effects of this compound alongside other compounds derived from Penicillium strains. The research highlighted this compound's ability to inhibit the growth of several pathogenic bacteria and mycobacterial species, reinforcing its potential as a therapeutic agent .

Research on Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that this compound not only inhibited cell proliferation but also induced morphological changes characteristic of apoptosis .

属性

IUPAC Name |

8,9-dihydroxy-2-methyl-4-oxo-5H-pyrano[3,2-c]chromene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O7/c1-5-2-7(15)6-4-20-9-3-8(16)12(17)11(14(18)19)10(9)13(6)21-5/h2-3,16-17H,4H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKEPGKZPVDAVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C3=C(C=C(C(=C3C(=O)O)O)O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197283 | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-60-4 | |

| Record name | Citromycetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citromycetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citromycetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citromycetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITROMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9JP1YA7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。